molecular formula C18H22N2O2 B1185244 N-{4-[(3-Propoxybenzyl)amino]phenyl}

N-{4-[(3-Propoxybenzyl)amino]phenyl}

Cat. No.: B1185244
M. Wt: 298.386
InChI Key: ROBZMGCNUUCXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-Propoxybenzyl)amino]phenyl} is a chemical compound supplied for research and development purposes. This product is intended for laboratory analysis and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers are responsible for handling this material in accordance with their institution's safety protocols. Please consult the product's Safety Data Sheet (SDS) before use. For specific data regarding this compound's applications, researchers are encouraged to conduct a thorough literature review.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.386

IUPAC Name

N-[4-[(3-propoxyphenyl)methylamino]phenyl]acetamide

InChI

InChI=1S/C18H22N2O2/c1-3-11-22-18-6-4-5-15(12-18)13-19-16-7-9-17(10-8-16)20-14(2)21/h4-10,12,19H,3,11,13H2,1-2H3,(H,20,21)

InChI Key

ROBZMGCNUUCXNJ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Alkoxy-Benzylamine Derivatives

Key Compounds :

  • N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine (CAS 1040693-67-1): Features a cyclohexylethoxy group instead of propoxy, increasing steric bulk and lipophilicity .
  • N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine (CAS 1040690-88-7): Substitutes propoxy with a longer pentyloxy chain, enhancing hydrophobic interactions .

Structural Impact :

  • Chain Length : Propoxy (C3) vs. pentyloxy (C5) or butoxy (C4) affects logP values and membrane permeability.
  • Electron Effects: Methoxy groups (-OCH₃) are stronger electron donors than propoxy, influencing aromatic ring reactivity .

Functional Group Comparisons

Schiff Base Analogues :

  • 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol: Contains an imine (-C=N-) linkage instead of an amine (-NH-), enabling metal coordination but reducing stability under acidic conditions .

Sulfonamide Derivatives :

  • N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide : Replaces the amine with a sulfonamide (-SO₂NH-) group, conferring antibacterial activity and stronger hydrogen-bonding capacity .

Heterocyclic Analogues :

  • 4-Amino-5-((2-methoxyphenyl)amino)-6-(4-substituted)phenylpyrimidin-2(1H)-one: Pyrimidine ring introduces planar rigidity, contrasting with the flexible benzylamine backbone .

Conformational and Crystallographic Analysis

Dihedral Angles and Molecular Packing

Compound Dihedral Angle (°) Crystal System Hydrogen Bonding
N-{4-[(3-Propoxybenzyl)amino]phenyl} Not reported - N-H···O (predicted)
Schiff Base () 78.11 (benzene) Monoclinic (C2/c) O-H···N (intermolecular)
Sulfonamide () 79.40 Monoclinic (P21/c) C-H···O (weak)
  • The Schiff base derivative exhibits a V-shaped conformation with π-π stacking between aromatic rings .
  • Sulfonamide analogues form 2D networks via C-H···O bonds, influencing crystal stability .

Stability and Reactivity Considerations

  • Amine vs. Imine : The target compound’s amine group offers superior stability in physiological pH compared to Schiff bases, which hydrolyze readily .
  • Alkoxy Chain Stability : Propoxy groups are less prone to oxidation than longer chains (e.g., pentyloxy), making them preferable in oxidative environments .

Preparation Methods

Reaction Mechanism and Conditions

  • Condensation :
    4-Nitroaniline reacts with 3-propoxybenzaldehyde in a polar aprotic solvent (e.g., DMF or THF) under acidic catalysis (e.g., acetic acid) to form an imine intermediate.

  • Reduction :
    Sodium cyanoborohydride (NaBH3_3CN) or hydrogen gas with a palladium catalyst reduces the imine to the secondary amine.

  • Nitro Reduction :
    Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, yielding the final product.

Key Parameters

  • Solvent : DMF or THF enhances solubility of aromatic intermediates.

  • Catalyst : Pd/C (5–10 wt%) for nitro reduction.

  • Yield : ~65–75% overall yield, with purity >90% confirmed by HPLC.

Nucleophilic Substitution with 3-Propoxybenzyl Halides

This method leverages the reactivity of 3-propoxybenzyl chloride or bromide with 4-aminophenylamine under basic conditions.

Synthetic Pathway

  • Alkylation :
    4-Aminophenylamine reacts with 3-propoxybenzyl bromide in the presence of K2_2CO3_3 or NaH in DMF at 60–80°C.

  • Workup :
    The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insights

  • Base Selection : K2_2CO3_3 minimizes side reactions compared to stronger bases like NaH.

  • Temperature : Reactions at 70°C achieve >80% conversion within 6 hours.

  • Byproducts : Minor formation of bis-alkylated species (<5%), mitigated by stoichiometric control.

Catalytic Hydrogenation of Nitro Precursors

A two-step sequence starting from N-{4-[(3-propoxybenzyl)amino]nitrobenzene, followed by hydrogenation.

Procedure

  • Intermediate Synthesis :
    Couple 3-propoxybenzylamine with 4-fluoro-nitrobenzene via nucleophilic aromatic substitution (110°C, DMSO, K2_2CO3_3).

  • Hydrogenation :
    Apply H2_2 (1–3 atm) over Raney nickel or palladium hydroxide to reduce the nitro group.

Performance Metrics

  • Step 1 Yield : 70–75%.

  • Step 2 Yield : 85–90%.

  • Purity : >95% after recrystallization from methanol.

Comparative Analysis of Methods

Method Yield Purity Advantages Limitations
Reductive Amination65–75%>90%Mild conditions, scalableRequires nitro reduction step
Nucleophilic Substitution80%>95%Direct, fewer stepsHalide precursor synthesis needed
Catalytic Hydrogenation70–85%>95%High selectivityHigh-pressure equipment required

Q & A

Basic: What synthetic strategies are recommended for N-{4-[(3-Propoxybenzyl)amino]phenyl} to ensure functional group compatibility?

Answer:
The synthesis of N-{4-[(3-Propoxybenzyl)amino]phenyl} requires careful selection of coupling agents and protective groups. A two-step approach is often employed:

Amine Protection : Use O-benzyl hydroxylamine hydrochloride to protect the amine group, as described in analogous syntheses involving nitrobenzoyl intermediates .

Nucleophilic Substitution : React the protected amine with 3-propoxybenzyl chloride under basic conditions (e.g., Na₂CO₃ or K₂CO₃) in dichloromethane (DCM) to form the benzylamino linkage .
Critical Considerations :

  • Monitor reaction progress via TLC or HPLC to prevent over-alkylation.
  • Hazard analysis is mandatory for reagents like benzyl halides due to mutagenicity risks .

Advanced: How can computational chemistry optimize reaction pathways for this compound’s synthesis?

Answer:
Quantum chemical calculations and reaction path search methods (e.g., density functional theory) can predict transition states and intermediate stability. For example:

  • Reaction Design : ICReDD’s approach integrates computational screening to identify viable intermediates, reducing trial-and-error experimentation .
  • Parameter Optimization : Machine learning algorithms analyze experimental variables (e.g., solvent polarity, temperature) to prioritize high-yield conditions .
    Case Study :
    A hybrid computational-experimental loop reduced optimization time for similar benzamide derivatives by 40% compared to traditional methods .

Basic: Which analytical techniques are essential for characterizing N-{4-[(3-Propoxybenzyl)amino]phenyl}?

Answer:

Technique Purpose Reference
¹H/¹³C NMR Confirm regiochemistry of substitutions
HPLC-MS Assess purity (>95%) and molecular weight
FT-IR Verify functional groups (e.g., C=O, NH)
Note : For nitro or acylated intermediates, monitor byproducts using GC-MS .

Advanced: How to resolve contradictions between theoretical and experimental spectroscopic data?

Answer:
Discrepancies often arise from solvation effects or conformational flexibility. Methodological steps include:

Solvent Correction : Re-run DFT calculations with explicit solvent models (e.g., PCM for DCM) .

Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in the benzylamino group .

Factorial Design : Systematically test variables (e.g., pH, temperature) to isolate confounding factors .
Example : A 2³ factorial design resolved conflicting melting points in a nitrobenzamide derivative by identifying humidity as a critical variable .

Advanced: What safety protocols mitigate mutagenic risks during synthesis?

Answer:

  • Ames Testing : Pre-screen intermediates for mutagenicity, as demonstrated for anomeric amide derivatives .
  • Ventilation : Use fume hoods for handling volatile reagents (e.g., p-trifluoromethyl benzoyl chloride) .
  • PPE : Wear nitrile gloves and goggles, as sodium pivalate can cause severe skin irritation .

Basic: How to scale up synthesis without compromising yield or purity?

Answer:

  • Batch Reactors : Maintain stoichiometric ratios (e.g., 1:1.05 amine:benzyl chloride) to minimize side products .
  • Purification : Use column chromatography with silica gel (hexane/EtOH gradient) or recrystallization in acetonitrile .
    Scalability Note : Pilot studies on similar compounds achieved 85% yield at 500 mmol scale using controlled dropwise addition .

Advanced: Can AI-driven platforms automate reaction optimization for this compound?

Answer:
Yes. Platforms like COMSOL Multiphysics integrate AI for:

  • Real-Time Adjustments : Machine learning models predict optimal reagent concentrations during continuous flow synthesis .
  • Failure Analysis : Neural networks identify failed reactions by correlating spectral data with impurity profiles .
    Outcome : AI reduced optimization cycles for a related thiazolylbenzamide by 30% .

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